Prednicarbate

Descripción general

Descripción

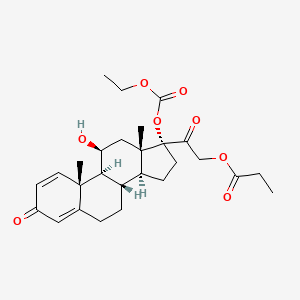

El prednicarbato es un corticosteroide sintético que se utiliza principalmente como medicamento tópico para tratar afecciones inflamatorias de la piel, como la dermatitis atópica. Es un derivado de prednisolona no halogenado y de doble éster, lo que le confiere una relación beneficio-riesgo favorable, un bajo potencial para causar atrofia cutánea y una alta acción antiinflamatoria .

Mecanismo De Acción

El prednicarbato ejerce sus efectos a través de propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras. Además, el prednicarbato inhibe la citocina interleucina 1-alfa dentro de los queratinocitos, reduciendo la inflamación y el grosor de la piel .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El prednicarbato se sintetiza a través de una serie de reacciones químicas que comienzan con la prednisolona. El proceso implica la esterificación de la prednisolona con cloroformiato de etilo para formar el éster 17-carbonato de etilo. A continuación, se esterifica el grupo 21-hidroxilo con ácido propiónico para formar el producto final .

Métodos de producción industrial: La producción industrial de prednicarbato implica la preparación de pastas emulsionables y nanoemulsiones. La pasta emulsionable se prepara utilizando pegoxol-7-estearato como emulsionante, con agitación a baja velocidad para garantizar un alto rendimiento de recubrimiento y estabilidad a altas temperaturas . Las nanoemulsiones se producen utilizando técnicas de homogeneización a alta presión, que incluyen microfludificación y homogeneizadores de espacio de pistón .

Análisis De Reacciones Químicas

Tipos de reacciones: El prednicarbato sufre diversas reacciones químicas, incluida la descomposición térmica y las interacciones con los excipientes. Las técnicas de análisis térmico como la calorimetría diferencial de barrido (DSC) y la termogravimetría (TG) se han utilizado para estudiar su comportamiento térmico .

Reactivos y condiciones comunes: La descomposición térmica del prednicarbato implica la eliminación del grupo carbonato unido al carbono 17, lo que lleva a la formación de un doble enlace entre el carbono 17 y el carbono 16 . La presencia de excipientes como el estearato de glicerilo puede acelerar la reacción de descomposición .

Productos principales formados: El principal producto formado durante la descomposición térmica del prednicarbato es un compuesto con un doble enlace entre el carbono 17 y el carbono 16, resultante de la eliminación del grupo carbonato .

Aplicaciones Científicas De Investigación

El prednicarbato ha sido ampliamente estudiado por sus aplicaciones en dermatología. Se utiliza para tratar las manifestaciones inflamatorias y pruriginosas de las dermatosis sensibles a los corticosteroides, como la dermatitis atópica . Su favorable relación beneficio-riesgo y su bajo potencial para causar atrofia cutánea lo convierten en una alternativa ideal para el tratamiento intermitente a largo plazo en niños, pacientes ancianos y aquellos que requieren terapia prolongada .

Además de sus aplicaciones dermatológicas, el prednicarbato se ha incorporado a nanopartículas sólidas de lípidos para mejorar su penetración en la piel humana. Este enfoque ha demostrado aumentar la penetración del fármaco en un 30% en comparación con las formulaciones tradicionales de crema .

Comparación Con Compuestos Similares

El prednicarbato es similar en potencia a la hidrocortisona pero tiene un menor potencial para causar atrofia cutánea . Otros compuestos similares incluyen prednisolona, hidrocortisona y metilprednisolona. La singularidad del prednicarbato radica en su estructura no halogenada y su formulación de doble éster, que proporcionan una relación beneficio-riesgo favorable y una alta acción antiinflamatoria .

Lista de Compuestos Similares:- Prednisolona

- Hidrocortisona

- Metilprednisolona

El prednicarbato destaca por su bajo potencial para causar atrofia cutánea y su idoneidad para el tratamiento intermitente a largo plazo .

Propiedades

IUPAC Name |

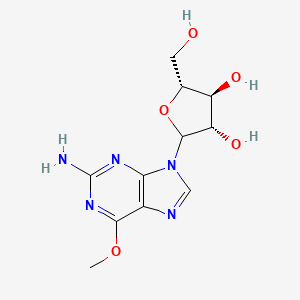

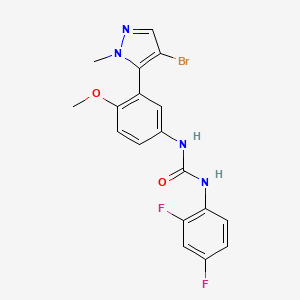

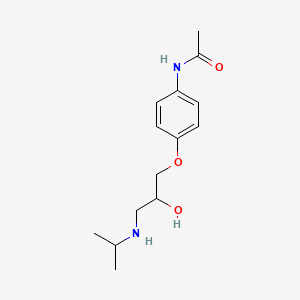

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPXMHRZILFCKX-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045502 | |

| Record name | Prednicarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In common with other topical corticosteroids, prednicarbate has anti-inflammatory, antipruritic, and vasoconstrictive properties. In general, the mechanism of the anti-inflammatory activity of topical steroids is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Prednicarbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

73771-04-7 | |

| Record name | Prednicarbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73771-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednicarbate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednicarbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednicarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednicarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V901LV1K7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Prednicarbate is a synthetic, non-halogenated corticosteroid classified as having moderate to high potency. [, , ] It works by penetrating the skin and binding to glucocorticoid receptors in the cytoplasm of cells. This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ] The downstream effects include suppression of inflammatory mediators, reduction in inflammatory cell infiltration, and inhibition of keratinocyte proliferation. [, , ]

A: this compound is a double ester derivative of Prednisolone. [, ] Its unique structure undergoes rapid metabolism during skin permeation, primarily to Prednisolone, its active metabolite. [, , ] This rapid conversion contributes to its potent anti-inflammatory action while minimizing systemic exposure and reducing the risk of local side effects like skin atrophy. [, , , ]

A: The molecular formula of this compound is C27H36O8, and its molecular weight is 476.57 g/mol. []

A: Yes, spectroscopic data, including 1H-NMR and mass spectrometry (MS) data, have been reported for this compound. [] Additionally, its crystal structure has been determined using synchrotron X-ray powder diffraction and density functional techniques. []

A: While this compound is generally well-tolerated, it can be incompatible with some active ingredients, such as Calcipotriol. [, ] Formulating stable combinations may require the use of specific solvents like polyoxypropylene-15 stearyl ether (PSE) and antioxidants to prevent degradation. [, ]

ANone: This section is not applicable as the provided research papers do not focus on the catalytic properties of this compound. this compound is a pharmaceutical compound primarily studied for its therapeutic applications.

ANone: The provided research papers primarily focus on experimental investigations of this compound. While computational methods could potentially offer valuable insights into its properties and behavior, the current literature lacks specific details on the application of such techniques to this compound.

A: The double-ester structure of this compound, with an ethyl carbonate at position 17 and a propionate ester at position 21, plays a crucial role in its pharmacological profile. [, ] It increases lipophilicity, facilitating skin penetration and enhancing its topical potency. [, , ] Additionally, the esters undergo rapid hydrolysis by skin esterases, leading to the formation of Prednisolone, the active metabolite. [, , ] This rapid conversion contributes to its high anti-inflammatory efficacy while minimizing systemic exposure and side effects. [, , , ]

A: Studies comparing this compound with other corticosteroids, such as betamethasone 17-valerate and mometasone furoate, demonstrate its lower potential for causing skin atrophy. [, , ] This difference is attributed to its rapid metabolism in the skin, leading to a shorter duration of action and reduced local side effects. [, ]

A: this compound is available in various formulations, including ointments, creams, and emulsions. [, ] Research indicates that the choice of vehicle influences its release and efficacy. [] For instance, incorporating this compound into nanoemulsions has been explored as a means to improve its delivery and bioavailability. [] Additionally, using specific solvents like PSE and antioxidants can enhance its stability in formulations containing incompatible ingredients. [, ]

ANone: The provided research papers do not explicitly discuss SHE (Safety, Health, and Environment) regulations related to this compound. As a pharmaceutical compound, its development, manufacturing, and distribution are subject to stringent regulatory guidelines to ensure its safety and efficacy.

A: this compound is designed for topical application and exhibits low systemic absorption. [, , ] Upon application, it undergoes rapid metabolism in the skin, primarily to Prednisolone, by skin esterases. [, , ] Further metabolism occurs in the liver, resulting in metabolites with significantly reduced glucocorticoid activity. [] Excretion primarily occurs via the kidneys. []

A: Studies have shown that even extensive topical application of this compound in both healthy individuals and patients with dermatological conditions does not lead to significant suppression of plasma cortisol levels, indicating a low risk of HPA axis suppression. [, , ]

A: Clinical trials have demonstrated the efficacy and safety of this compound in treating atopic dermatitis in both adults and children. [, , , , , ] this compound effectively relieves inflammation, reduces pruritus, and improves the overall severity of atopic dermatitis symptoms. [, , , , , ]

A: Yes, this compound has shown efficacy in treating various other dermatological conditions, including psoriasis, contact dermatitis, and other inflammatory skin disorders. [, , , , , ]

ANone: This section is not directly addressed in the provided research papers. Resistance mechanisms typically relate to antimicrobial agents, and this compound's primary mechanism of action is anti-inflammatory. While some individuals may exhibit a reduced response to corticosteroids, this is not generally considered a form of acquired resistance.

ANone: This section is not included as requested. For information on side effects, interactions, or contraindications, please refer to the drug information leaflet or consult with a healthcare professional.

A: Research exploring alternative drug delivery systems for this compound is ongoing. One approach involves incorporating this compound into nanoemulsions to potentially improve its skin penetration and bioavailability. [] This method aims to enhance its therapeutic effect while minimizing the required dose and reducing potential side effects.

ANone: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into the investigation of specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

A: Analytical techniques for quantifying this compound typically involve chromatographic methods, such as high-performance liquid chromatography (HPLC), often coupled with suitable detection methods like UV detection. These techniques enable accurate and sensitive determination of this compound concentrations in various matrices. []

ANone: The environmental impact and degradation pathways of this compound have not been extensively studied in the provided research papers. As a pharmaceutical compound, its presence in the environment raises concerns about potential ecotoxicological effects. Further research is necessary to assess its environmental fate and potential risks.

ANone: These sections are not directly addressed in the provided research papers, which primarily focus on the pharmacological and clinical aspects of this compound. Further research may be required to comprehensively understand these specific aspects.

A: Yes, several alternative treatments exist for conditions commonly treated with this compound, including other topical corticosteroids, calcineurin inhibitors like pimecrolimus and tacrolimus, and non-pharmacological approaches such as wet wraps and emollients. The choice of treatment depends on factors like the specific condition, severity, patient age, and individual preferences. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)